Sigmoidin A
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Overview
Description
Sigmoidin A is an active compound . It is a prenylated flavanone derivative of eriodictyol . It has reported moderate antioxidant, antimicrobial, and anti-inflammatory activity .
Molecular Structure Analysis
Sigmoidin A has a molecular formula of C25H28O6 . It is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3’ and 4’ and prenyl groups at positions 2’ and 5’ .
Chemical Reactions Analysis
Sigmoidin A has been shown to have inhibitory effects on pancreatic lipase, a major obesity target . It also has effects on α-glucosidase . The inhibitory effect of Sigmoidin A on pancreatic lipase was 30-times greater than that of eriodictyol .
Physical And Chemical Properties Analysis
Sigmoidin A has a molecular weight of 424.5 . It appears as a crystalline solid .
Scientific Research Applications
Antioxidant and Cytotoxic Activity
Sigmoidin A, a prenylated flavanone derivative of eriodictyol, exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activity. Comparative studies with eriodictyol reveal that Sigmoidin A causes concentration-dependent DNA damage in cancer cells, suggesting a prooxidative mechanism of cell death. This is linked to its ability to reduce Cu(II) to Cu(I), and the cytotoxicity is significantly attenuated by glutathione, indicating a prooxidative mechanism of cell death in cancer cells (Habtemariam & Dagne, 2010).
Anti-inflammatory Properties
Sigmoidin A has been studied for its ability to inhibit the stable free radical DPPH and arachidonic acid metabolism. In experiments involving inflammation in mouse models, it has shown potent scavenging of DPPH radicals and selective inhibition of 5-lipoxygenase, with no effect on cyclooxygenase-1 activity. These findings suggest that Sigmoidin A has significant anti-inflammatory and antioxidant properties, with potential applications in treating inflammation-related conditions (Njamen et al., 2004).
Antibacterial Potency
Research on Erythrina sigmoidea, from which Sigmoidin A is derived, has revealed the presence of various flavonoids with antibacterial potency. In vitro studies show that these compounds, including Sigmoidin A, exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Proteus vulgaris. This suggests potential applications of Sigmoidin A in antibacterial therapies (Kouam et al., 2007).
Application in Pharmacology
While specific to the Gompertz modeling rather than Sigmoidin A directly, studies have explored the application of Gompertz modeling in pharmacology, particularly in drug delivery and controlled release systems. This could potentially extend to applications involving Sigmoidin A, given its pharmacological properties (Choe & Woo, 2014).
Mechanism of Action
Sigmoidin A has been found to be a potent scavenger of the DPPH radical . It has been demonstrated that these compounds were selective inhibitors of 5-lipoxygenase, with no effect on cyclooxygenase-1 activity . It also has been shown to induce prooxidative macromolecular damage and cytotoxicity in cancer cells .
Safety and Hazards
properties
CAS RN |
87746-48-3 |
---|---|
Product Name |
Sigmoidin A |
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |
InChI Key |
BVHLNRAYBCPKOY-NRFANRHFSA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Other CAS RN |
87746-48-3 |
synonyms |
5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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